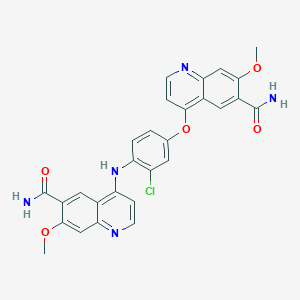
4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with carbamoyl, methoxy, and chlorophenoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Substitution: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using chlorophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbamoyl group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorophenol, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbamoyl and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The chlorophenoxy group may contribute to its overall stability and solubility.
相似化合物的比较
Similar Compounds
- 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
- 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)phenylcarbamate
Uniqueness
What sets 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
属性
| 2380197-90-8 | |
分子式 |
C28H22ClN5O5 |
分子量 |
544.0 g/mol |
IUPAC 名称 |
4-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chloroanilino]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C28H22ClN5O5/c1-37-25-12-22-15(10-17(25)27(30)35)20(5-7-32-22)34-21-4-3-14(9-19(21)29)39-24-6-8-33-23-13-26(38-2)18(28(31)36)11-16(23)24/h3-13H,1-2H3,(H2,30,35)(H2,31,36)(H,32,34) |
InChI 键 |
HMDLDWUQKHFSAE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)NC3=C(C=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


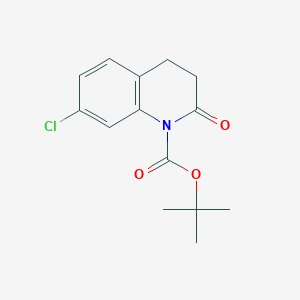

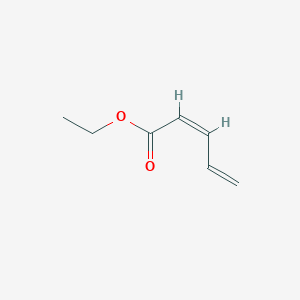
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
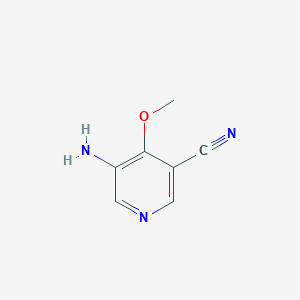

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
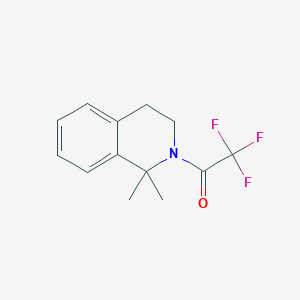
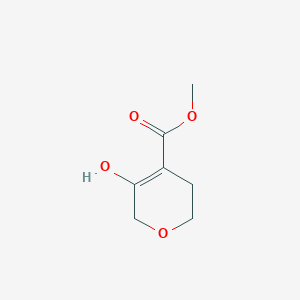

![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
